molecular formula C13H15FO4 B1326110 Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate CAS No. 951889-97-7

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate

Cat. No. B1326110
M. Wt: 254.25 g/mol
InChI Key: WADMMECMIRSJPL-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It’s used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate” are not available, thiophene-based analogs have been synthesized by heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxyphenylboronic acid is FC6H3(OCH3)B(OH)2 .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxyphenylboronic acid has a molecular weight of 169.95 . It’s a powder that’s off-white in color and odorless .

Scientific Research Applications

Enzymatic Reactions and Organic Synthesis

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate has been studied in the context of enzymatic reactions and organic synthesis. Shimizu et al. (1990) explored the enzyme-catalyzed asymmetric reduction of similar compounds like ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems, demonstrating the potential of biocatalysis in organic synthesis (Shimizu et al., 1990). Kataoka et al. (1997) focused on the enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate, highlighting the utility of enzymes for asymmetric reduction in organic chemistry (Kataoka et al., 1997).

Antioxidant Properties and Chemical Structure Analysis

Investigations into the antioxidant properties of compounds structurally similar to ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate have been conducted. Stanchev et al. (2009) measured the activity of various 4-hydroxycoumarin derivatives, providing insights into their potential antioxidant applications (Stanchev et al., 2009). Kumar et al. (2016) synthesized and studied the antimicrobial activities of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, revealing its potential in antimicrobial applications (Kumar et al., 2016).

Synthesis and Biological Activity

Chan et al. (1982) explored the synthesis and biological activity of various fluorinated retinoic acids and their analogues, including compounds similar to ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate, underscoring the importance of synthetic approaches in drug discovery (Chan et al., 1982).

Safety And Hazards

3-Fluoro-4-methoxyphenylboronic acid is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-18-13(16)7-5-11(15)9-4-6-12(17-2)10(14)8-9/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADMMECMIRSJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248249
Record name Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate

CAS RN

951889-97-7
Record name Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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